Sodium 4-aminosalicylate

Übersicht

Beschreibung

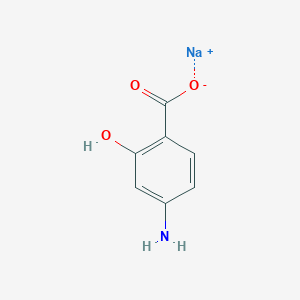

Sodium 4-Aminosalicylate, also known as Aminosalicylate Sodium, belongs to the family of medicines called anti-infectives . It is used with other medicines to help the body overcome tuberculosis (TB) . It is also an antibiotic used to treat tuberculosis via NF-κB inhibition and free radical scavenging .

Synthesis Analysis

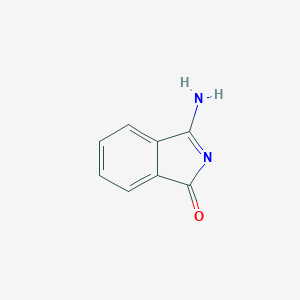

The synthesis of Sodium 4-Aminosalicylate involves X-ray crystal structures of PAS sodium dihydrate, sulfate, and mesylate salts . The dehydration/rehydration behavior of the sodium salt is also discussed in the process .Molecular Structure Analysis

The molecular structure of Sodium 4-Aminosalicylate can be found in various databases such as ChemSpider and SpectraBase . These databases provide detailed information about the structure, properties, spectra, suppliers, and links for Sodium 4-Aminosalicylate Dihydrate.Chemical Reactions Analysis

Sodium 4-Aminosalicylate is an organic molecular entity . It is the sodium salt form of aminosalicylic acid, an analog of para-aminobenzoic acid (PABA) with antitubercular activity . It exerts its bacteriostatic activity against Mycobacterium tuberculosis by competing with PABA for enzymes involved in folate synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium 4-Aminosalicylate include a molecular formula of C7H6NNaO3 , a molecular weight of 175.12 g/mol , and a computed Canonical SMILES of C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] .Wissenschaftliche Forschungsanwendungen

Tuberculosis Treatment

Sodium 4-aminosalicylate, also known as PAS , is primarily used in the treatment of tuberculosis (TB). It functions as an anti-mycobacterial agent and is often administered in conjunction with isoniazid . The compound inhibits the synthesis of folic acid in mycobacteria, which is crucial for their growth and multiplication .

Inflammatory Bowel Disease Management

While not its primary indication, Sodium 4-aminosalicylate has been explored for its potential in inducing remission in ulcerative colitis . Its mechanism of action in this application is similar to that in TB treatment, targeting the inflammatory processes in the bowel.

Anti-Tumor Research

Sodium 4-aminosalicylate has been identified as a compound of interest in anti-tumor research . Its ability to inhibit NF-κB, a protein complex that controls DNA transcription and cell survival, makes it a candidate for cancer therapy research .

Antimicrobial Studies

Beyond TB, Sodium 4-aminosalicylate is being studied for its broader antimicrobial properties . Its structural similarity to salicylic acid, a known antimicrobial, suggests potential applications in combating various bacterial infections .

Immune System Modulation

Research into Sodium 4-aminosalicylate’s role in immune system modulation is ongoing. Its impact on inflammatory pathways indicates possible uses in treating autoimmune diseases or in vaccine development .

Free Radical Scavenging

As a free radical scavenger, Sodium 4-aminosalicylate may have applications in oxidative stress-related conditions . Its antioxidant properties are being explored in the context of neurodegenerative diseases and aging .

Wirkmechanismus

Target of Action

Sodium 4-aminosalicylate, also known as aminosalicylic acid, primarily targets pteridine synthetase , a key enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in bacterial growth and multiplication .

Mode of Action

Sodium 4-aminosalicylate interacts with its target, pteridine synthetase, by binding to it with greater affinity than para-aminobenzoic acid . This binding effectively inhibits the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, this results in a slowdown of cell growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by sodium 4-aminosalicylate is the folic acid synthesis pathway . By inhibiting the enzyme pteridine synthetase, sodium 4-aminosalicylate disrupts the first step in folic acid synthesis . This disruption leads to a decrease in folic acid levels, which in turn slows down bacterial growth and multiplication .

Pharmacokinetics

Sodium 4-aminosalicylate is readily absorbed from the gastrointestinal tract . One of the major considerations in the clinical pharmacology of aminosalicylic acid is the short serum half-life of one hour for the free drug . This means that the drug is quickly metabolized and eliminated from the body, which can impact its bioavailability .

Result of Action

The primary result of sodium 4-aminosalicylate’s action is its bacteriostatic effect against Mycobacterium tuberculosis . This means it prevents the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .

Action Environment

The action, efficacy, and stability of sodium 4-aminosalicylate can be influenced by various environmental factors. For instance, the drug’s acid-resistant coating is designed to protect against degradation in the stomach, so it should be administered in food or drink with a pH less than 5 . Additionally, the drug’s short serum half-life means that regular dosing is necessary to maintain effective concentrations in the body .

Safety and Hazards

Zukünftige Richtungen

The Sodium 4-Aminosalicylate market is forecasted to experience significant growth from 2024 to 2031 . Technological advancements, shifting consumer preferences, and strategic innovations are expected to drive this growth . The upward trajectory in the Sodium 4-Aminosalicylate market is closely tied to a steadfast dedication to ongoing enhancement .

Eigenschaften

IUPAC Name |

sodium;4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVDKUPCWXUVNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-49-6 (Parent) | |

| Record name | Aminosalicylate sodium anhydrous [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046066 | |

| Record name | Sodium 4-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-aminosalicylate | |

CAS RN |

133-10-8, 6018-19-5 | |

| Record name | Aminosalicylate sodium anhydrous [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-aminosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-aminosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOSALICYLATE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9ZKL3TNQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Sodium 4-aminosalicylate (S4-A) in treating malignant brain glioma?

A: Research suggests that S4-A acts by inhibiting the NF-κB pathway. [] This pathway plays a crucial role in the growth and proliferation of malignant brain glioma cells. By inhibiting NF-κB, S4-A effectively suppresses the proliferation of these cells both in vitro and in vivo. []

Q2: What are the observed effects of silver carboxylate complexes containing Sodium 4-aminosalicylate on bacterial cells?

A: Microscopic analysis reveals that these complexes induce significant morphological changes in Staphylococcus epidermidis. [] These changes include DNA condensation, membrane disruption, cytoplasmic material shedding, and the penetration of silver microcrystals into the bacteria. []

Q3: Has Sodium 4-aminosalicylate demonstrated efficacy in any in vivo models of disease?

A: Yes, in a mouse model of in situ tumor formation, Caffeic acid phenethyl ester (CAPE), another NF-κB inhibitor alongside S4-A, exhibited significant antitumor activity. [] This suggests the potential therapeutic benefit of targeting the NF-κB pathway, to which S4-A also contributes.

Q4: What innovative teaching approaches have been employed to enhance student understanding of Sodium 4-aminosalicylate synthesis?

A: Problem-Based Learning (PBL) has been successfully implemented in medicinal chemistry courses teaching the preparation of Sodium 4-aminosalicylate. [] This approach encourages student engagement, self-directed learning, and problem-solving skills, ultimately leading to improved experimental success rates. []

Q5: Are there methods for specifically determining the presence of Sodium 4-aminosalicylate in mixtures?

A: Yes, analytical techniques like flow-injection analysis allow for the selective determination of 4-aminosalicylic acid derivatives, including Sodium 4-aminosalicylate, even in complex mixtures. [] This highlights the possibility of specific and sensitive detection methods for this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)